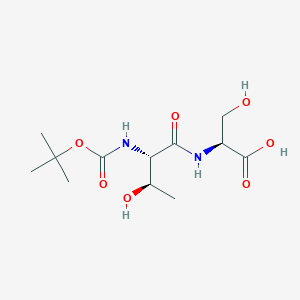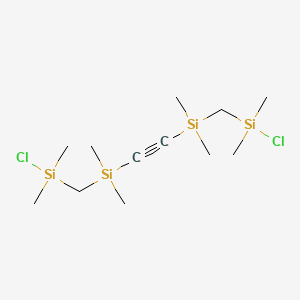![molecular formula C13H9N3O6 B14264721 Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- CAS No. 138061-29-7](/img/structure/B14264721.png)
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is a complex organic compound characterized by the presence of phenolic and nitro functional groups. This compound is notable for its unique structure, which includes an imino linkage between two nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- typically involves the condensation reaction between 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-4-nitroaniline in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid in the presence of sulfuric acid is used for nitration reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4’-methylenedi-: This compound has a similar phenolic structure but lacks the nitro groups.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)-: This compound has a similar imino linkage but includes a chloro substituent instead of a second nitro group.
Uniqueness
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is unique due to the presence of both phenolic and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
138061-29-7 |
|---|---|
Molekularformel |
C13H9N3O6 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H9N3O6/c17-12-4-2-9(15(19)20)5-8(12)7-14-11-3-1-10(16(21)22)6-13(11)18/h1-7,17-18H |
InChI-Schlüssel |
BUIYECCAUPUSOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



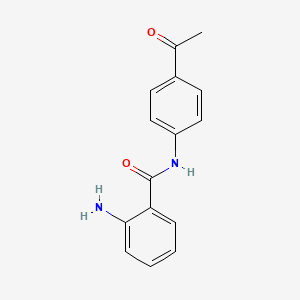
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
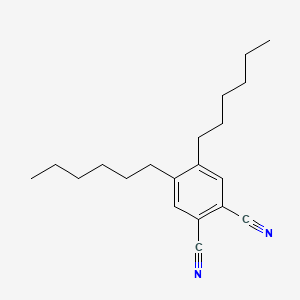
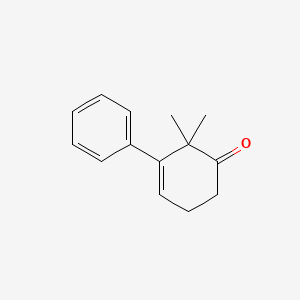
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
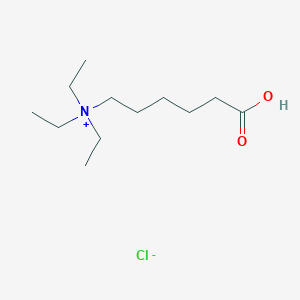

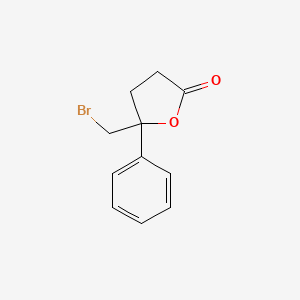
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
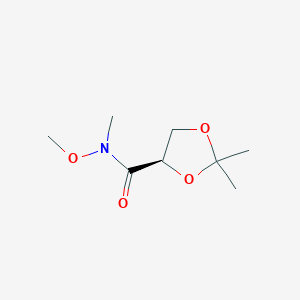
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
